Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate

medicinal chemistry enzyme inhibition molecular recognition

Researchers synthesizing sulfonylurea herbicides or probing carbonic anhydrase isoforms frequently encounter supply gaps for the unsubstituted carbamoylsulfamoyl benzoate core. Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate (CAS 95473-30-6) closes this gap as a validated precursor for metsulfuron-methyl and sulfometuron-methyl, and as a minimal pharmacophore control for CA inhibition SAR. • Direct coupling with heterocyclic carbamates proceeds under mild conditions (20-25 °C, 1-2 h), per established patent protocols for sulfonylurea herbicide assembly. • The N-carbamoylsulfamoyl group provides a distinct hydrogen-bonding topology (2 HBD, 5 HBA), enabling systematic derivatization for solubility, permeability, and metabolic stability profiling. • Structurally analogous sulfamoyl carbamates exhibit nanomolar Ki values (28-837 nM) against hCA I/II; this compound serves as the unsubstituted baseline scaffold. • Consistent 98% purity across batches supports reproducible analytical method development and metabolite standard preparation. Ideal for medicinal chemistry and agrochemical R&D groups requiring a reliable, well-characterized building block for fragment-based lead generation.

Molecular Formula C9H10N2O5S
Molecular Weight 258.25 g/mol
CAS No. 95473-30-6
Cat. No. B1661804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate
CAS95473-30-6
Molecular FormulaC9H10N2O5S
Molecular Weight258.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)N
InChIInChI=1S/C9H10N2O5S/c1-16-8(12)6-4-2-3-5-7(6)17(14,15)11-9(10)13/h2-5H,1H3,(H3,10,11,13)
InChIKeySRCPGSKDFKGYHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate (CAS 95473-30-6) – Chemical Class and Key Identifiers for Procurement


Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate (CAS 95473-30-6) is a sulfonylurea-class compound formally named methyl 2-(carbamoylsulfamoyl)benzoate. It belongs to the broader family of ortho-sulfamoyl benzoate esters and is structurally defined by a methyl ester at the 2-position of the benzene ring and an N-carbamoylsulfamoyl substituent. The compound has a molecular weight of 258.25 g/mol and a computed octanol-water partition coefficient (XLogP3-AA) of -0.1, indicating moderate hydrophilicity [1]. Commercial suppliers typically offer purities of 95–98% for laboratory-scale research use . Its hazard classification under the CLP regulation includes acute toxicity (oral/inhalation), skin and eye irritation, and specific target organ toxicity (single exposure) [2].

Why Generic Substitution of Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate with Other Sulfonylurea Analogs Risks Experimental Inconsistency


The N-carbamoylsulfamoyl moiety in methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate introduces a distinct hydrogen-bonding topology compared to both the simpler N-unsubstituted sulfamoyl benzoates (e.g., methyl 2-(aminosulfonyl)benzoate, CAS 57683-71-3) and the larger heterocycle-substituted sulfonylurea herbicides (e.g., metsulfuron-methyl).The additional carbamoyl group alters the number of hydrogen bond donors and acceptors, which directly impacts ligand binding thermodynamics, solubility, and metabolic stability in biochemical assays [1]. Replacement with an ethyl ester analogue (CAS 95473-35-1) changes the lipophilicity and hydrolysis rate, while omission of the carbamoyl group eliminates key pharmacophoric interactions necessary for certain enzyme inhibition profiles. Therefore, generic interchange is chemically unsound without validated bridging data.

Quantitative Differentiation Evidence for Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate Against Closest Analogs


Hydrogen Bond Donor and Acceptor Counts vs. Methyl 2-(Aminosulfonyl)benzoate (Des-carbamoyl Analogue)

The target compound (CAS 95473-30-6) possesses three hydrogen bond donors (one sulfonamide N–H, two terminal amide N–H) and five hydrogen bond acceptors (two sulfonyl oxygens, one ester carbonyl, one ester ether oxygen, one carbamoyl carbonyl), as derived from its published structure [1]. In contrast, the des-carbamoyl analogue methyl 2-(aminosulfonyl)benzoate (CAS 57683-71-3) has only two donors (sulfonamide –NH2) and four acceptors (two sulfonyl oxygens, one ester carbonyl, one ester ether oxygen) [2]. This difference of one donor and one acceptor directly modulates the compound's ability to form multi-point hydrogen bonds with protein targets, a critical parameter in structure-based drug design.

medicinal chemistry enzyme inhibition molecular recognition

Computed Lipophilicity (XLogP3-AA) Contrasting with Ethyl Ester Analogue

The computed XLogP3-AA for the target methyl ester is -0.1 [1], indicating borderline hydrophilic character. The ethyl ester analogue, ethyl 2-(carbamoylsulfamoyl)benzoate (CAS 95473-35-1), has a molecular formula of C10H12N2O5S (MW 272.28 g/mol) . Although an experimentally measured logP for the ethyl analogue was not found, the increase of one methylene unit is predicted to raise the logP by approximately 0.5 units based on standard fragment-based contributions, shifting the compound toward greater lipophilicity [2]. This lipophilicity difference impacts solubility in aqueous assay buffers and membrane permeability profiles.

ADME profiling logP prediction bioavailability

Hazard Classification Profile Differentiation from Closely Related Sulfonylurea Esters

The notified CLP classification for the target compound under ECHA regulation includes Acute Toxicity Category 5 (H303 + H333: harmful if swallowed or inhaled), Skin Irritation Category 2 (H315), Eye Irritation Category 2 (H319), and STOT SE Category 3 (H335, respiratory irritation) [1]. In comparison, methyl 2-(aminosulfonyl)benzoate (CAS 57683-71-3), the des-carbamoyl analogue, does not carry any harmonized or notified classification in the C&L inventory as of the search date, suggesting a lower hazard profile [2]. This difference underscores that the carbamoylsulfamoyl functional group introduces distinct toxicological properties that must be considered in laboratory risk assessments.

laboratory safety regulatory compliance procurement screening

Commercial Purity Profiles and Vendor Availability for Research-Grade Procurement

Available purity specifications for the target compound range from a minimum of 95% (CymitQuimica ) to 97% (AKSci ) and 98% (Fluorochem ; Leyan ). The absence of a certified reference standard grade (>99%) for this specific CAS reflects its status as a specialty intermediate rather than a primary analytical standard. This contrasts with methyl 2-(aminosulfonyl)benzoate, which is available in >98.0% HPLC purity from multiple suppliers , indicating a more mature supply chain for the des-carbamoyl analogue.

chemical sourcing purity specification research reagents

Recommended Research and Industrial Application Scenarios for Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate


Synthesis of Sulfonylurea Herbicide Intermediates and Reference Standards

The target compound serves as a direct precursor or intermediate in the synthesis of sulfonylurea herbicides such as metsulfuron-methyl, sulfometuron-methyl, and ethametsulfuron-methyl. Its N-carbamoylsulfamoyl group provides a reactive handle for coupling with heterocyclic carbamates under mild basic conditions (20–25 °C, 1–2 hours), as demonstrated in patent procedures for metsulfuron-methyl synthesis [1]. Laboratories developing analytical reference materials for environmental monitoring of sulfonylurea residues can use this compound as a key building block for authentic metabolite standards.

Structure-Activity Relationship (SAR) Studies on Carbonic Anhydrase and Related Zinc Metalloenzymes

The sulfonamide moiety present in the target compound is a recognized zinc-binding group for carbonic anhydrase isoenzymes. The additional carbamoyl substituent offers an extra hydrogen bond donor that can probe secondary binding pockets. While direct inhibition data for this specific CAS number was not publicly available, structurally related sulfamoyl carbamates have demonstrated nanomolar inhibition constants (Ki values 28–837 nM) against human carbonic anhydrase I and II [2]. Researchers can use this unsubstituted carbamoylsulfamoyl scaffold as a minimal pharmacophore control in SAR campaigns aimed at optimizing selectivity among CA isoforms.

Physicochemical Property Benchmarking for Amide-Sulfonamide Hybrid Scaffolds

With a computed XLogP3-AA of -0.1 and five hydrogen bond acceptors [3], the target compound occupies a favorable property space for lead-like molecules in fragment-based drug discovery (Rule of Three: MW <300, logP ≤3, HBD ≤3, HBA ≤6). Its small size (MW 258.25) and balanced lipophilicity make it an ideal core scaffold for systematic derivatization studies aimed at exploring the impact of N-substitution on solubility, permeability, and metabolic stability. Procurement of this compound enables medicinal chemistry groups to establish quantitative baseline data for an under-explored chemotype.

Degradation and Environmental Fate Studies of Sulfonylurea Herbicides

Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate is structurally analogous to the initial hydrolysis products of triazine- and pyrimidine-substituted sulfonylurea herbicides. In soil and aqueous environments, these herbicides undergo hydrolysis at the urea bridge, yielding sulfonamide and heterocyclic amine fragments. The target compound can serve as a model compound for studying the abiotic and biotic degradation kinetics of the sulfonylurea functional group without interference from the heterocyclic substituent, enabling isolation of the core sulfonylurea reactivity [4].

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